Ethyl(2-furylmethyl)carbamate
Description
Contextualization within Modern Carbamate (B1207046) Chemistry
Carbamates, esters of carbamic acid, are a ubiquitous class of organic compounds with wide-ranging applications, from pharmaceuticals to polymers. nih.gov They are recognized for their role as protecting groups for amines in peptide synthesis and their presence in various therapeutic agents. nih.gov The carbamate functional group is an amide-ester hybrid, which imparts a degree of conformational restriction and the ability to participate in hydrogen bonding. wikipedia.org The synthesis of carbamates is a well-established area of organic chemistry, with common methods including the reaction of isocyanates with alcohols or the reaction of amines with activated carbonates or chloroformates. nih.gov
Ethyl(2-furylmethyl)carbamate fits within this broad class of compounds, possessing the characteristic carbamate linkage. However, the presence of the furan (B31954) ring introduces unique reactivity and synthetic challenges that set it apart from simple alkyl or aryl carbamates. The synthesis of furfuryl carbamates, including this compound, can be challenging due to the reactive nature of furan derivatives that have a leaving group on the 2-methylene position. nih.gov This reactivity can lead to undesired side reactions and poor yields in conventional carbamate synthesis. nih.gov
Significance of Furfuryl Moieties in Organic Synthesis
The furfuryl moiety, derived from furfural (B47365), is a key platform molecule sourced from renewable biomass. scirp.orgresearchgate.net Furfural is produced from the dehydration of C5 sugars found in agricultural byproducts like corncobs and sugarcane bagasse. wikipedia.orgscirp.org The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.com This reactivity allows for a wide range of chemical modifications.
The furan nucleus can undergo various transformations, including hydrogenation to produce valuable solvents like tetrahydrofurfuryl alcohol, oxidation to form furoic acid, and cycloaddition reactions such as the Diels-Alder reaction. wikipedia.orgnumberanalytics.com The versatility of the furan ring makes furfuryl-containing compounds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. scirp.orgresearchgate.net Specifically, the furfuryl group in this compound introduces a site for potential chemical modification, distinct from the reactivity of the carbamate group itself.
Evolution of Research Perspectives on the Compound and Analogues
Research interest in furfural and its derivatives has a long history, dating back to its first isolation in the early 19th century. wikipedia.org Initially, research focused on understanding its fundamental structure and properties. wikipedia.org The mass production of furfural by the Quaker Oats Company in 1922 spurred further investigation into its applications. wikipedia.org
In recent decades, the focus has shifted towards utilizing furfural as a renewable feedstock for the chemical industry, driven by the need for sustainable alternatives to petroleum-based products. scirp.orgrsc.org This has led to a renewed interest in furan derivatives, including furfuryl carbamates.
The research perspective on compounds like this compound has evolved from being a simple organic molecule to being a target of sophisticated synthetic strategies. The challenges associated with the synthesis of furfuryl carbamates, due to the lability of the furfuryl group, have prompted the development of novel synthetic methods. One such approach involves an oxanorbornadiene (OND)-based strategy to circumvent the instability of activated furfuryl alcohol intermediates. nih.gov This method allows for the preparation of 5-substituted furfuryl carbamates, which can then be used, for example, as prodrug handles. nih.govnih.gov This evolution highlights a shift from basic characterization to the strategic design and application of these molecules in areas like drug delivery and materials science.
Overview of Key Chemical Transformations and Academic Interest
The academic interest in this compound and its analogues stems from the interplay of the reactivity of both the carbamate and the furfuryl moieties.
Reactions of the Carbamate Moiety: The carbamate group can undergo hydrolysis, particularly under acidic conditions, to release the corresponding amine and alcohol. nih.gov For instance, 5-substituted furfuryl carbamates have been shown to be unstable in the presence of trifluoroacetic acid (TFA) and boron trifluoride etherate (BF3•OEt2), leading to their deprotection. nih.gov They are, however, generally resistant to basic conditions. nih.gov This differential stability is a key feature that makes the furfuryloxycarbonyl group a potential protecting group for amines, designated as "Furoc". nih.gov
Reactions of the Furfuryl Moiety: The furan ring is susceptible to a variety of chemical transformations. These include:
Electrophilic Substitution: The electron-rich furan ring can undergo reactions like nitration and bromination. numberanalytics.com
Hydrogenation: The furan ring can be reduced to dihydrofuran or tetrahydrofuran (B95107). numberanalytics.com
Cycloaddition: Furan can act as a diene in Diels-Alder reactions, allowing for the construction of complex cyclic systems. numberanalytics.com This has been utilized in the synthesis of alkaloids. nih.gov
Ring-Opening Reactions: The furan ring can be opened to yield linear dicarbonyl compounds, providing a pathway to different classes of molecules. rsc.org
The combination of these reactive sites makes this compound a versatile scaffold for chemical synthesis. Research has explored its use in the development of new synthetic methodologies and as a potential building block for more complex molecules. The interest is further amplified by the renewable origin of the furfuryl group, aligning with the principles of green chemistry.
Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 4811-92-1 | C8H11NO3 | 169.18 |
| Ethyl carbamate | 51-79-6 | C3H7NO2 | 89.09 |
| Furfural | 98-01-1 | C5H4O2 | 96.09 |
| Furfuryl alcohol | 98-00-0 | C5H6O2 | 98.10 |
| Ethyl 2-furylmethyl carbonate | 57362-03-5 | C8H10O4 | 170.16 |
Data sourced from various chemical databases.
Interactive Data Table: Reactivity of Furfuryl Carbamates
| Reagent/Condition | Reactivity of Carbamate Group | Reactivity of Furan Ring | Reference |
| 1% Trifluoroacetic Acid (TFA) in CH2Cl2 | Deprotection | Stable | nih.gov |
| BF3•OEt2 | Deprotection | Stable | nih.gov |
| Piperidine | Unreactive | Stable | nih.gov |
| Sodium Hydroxide | Unreactive | Stable | nih.gov |
| H2, Pd/C | Labile (Hydrogenolysis) | Hydrogenation | nih.gov |
| Thiol (for OND-adducts) | - | Retro-Diels-Alder | nih.gov |
| Nitric Acid/Acetic Anhydride | Stable | Nitration | numberanalytics.com |
| Br2/FeBr3 | Stable | Bromination | numberanalytics.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(furan-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)9-6-7-4-3-5-12-7/h3-5H,2,6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCAVGKVVGMRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284210 | |
| Record name | ethyl(2-furylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4811-92-1 | |
| Record name | NSC36243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl(2-furylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Furylmethyl Carbamate
Reactivity of the Furan (B31954) Ring Moiety
The furan ring in ethyl(2-furylmethyl)carbamate is an electron-rich aromatic system, which makes it susceptible to various reactions that are characteristic of such heterocycles. scbt.com The presence of the ethyl carbamate (B1207046) substituent at the 2-position influences the regioselectivity and rate of these reactions.
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.com This reactivity is a cornerstone of furan chemistry, allowing for the construction of complex polycyclic structures. tandfonline.com In the context of this compound, the furan ring can react with a dienophile, an alkene or alkyne, to form a six-membered ring. sigmaaldrich.com The reaction proceeds through a cyclic transition state, leading to the formation of an oxabicycloheptene derivative. researchgate.net
The efficiency and stereochemical outcome of the Diels-Alder reaction can be influenced by several factors, including the nature of the dienophile and the substituents on the furan ring. For instance, intramolecular Diels-Alder reactions of furan derivatives bearing a tethered dienophile have been extensively studied. researchgate.netnih.gov In the case of N-allyl-N-(2-furylmethyl)amides, thermolysis leads to smooth cycloaddition, yielding exo-N-acyl-3-aza-10-oxatricyclo[5.2.1.0¹,⁵]dec-8-enes. researchgate.net The stereoselectivity of this intramolecular Diels-Alder furan (IMDAF) reaction often results in the side arm of the tethered alkenyl group being oriented syn with respect to the oxygen bridge. researchgate.netnih.gov
The general reactivity of furans in Diels-Alder reactions is influenced by both electronic and steric effects. tandfonline.com Electron-donating groups on the furan ring generally increase the rate of reaction with electron-deficient dienophiles (normal electron demand Diels-Alder). tandfonline.com Conversely, electron-withdrawing groups on the furan can facilitate reactions with electron-rich dienophiles (inverse electron demand Diels-Alder). The ethyl carbamate group, with its potential for both inductive and resonance effects, can modulate the reactivity of the furan diene system.
Table 1: Examples of Diels-Alder Reactions with Furan Derivatives
| Diene | Dienophile | Product Type | Reaction Conditions | Reference |
| Furan | Maleic Anhydride | Oxabicycloheptene derivative | Heat | mnstate.edu |
| 2-Furanmethanol derivatives | Various alkenes | Cycloadducts | Varies | tandfonline.com |
| N-allyl-N-(2-furylmethyl)amides | Tethered alkene | Aza-oxabicyclo[2.2.1]heptane derivative | Thermolysis (80-110 °C) | researchgate.net |
| Furanyl carbamates with tethered alkenyl groups | Tethered alkene | Hexahydroindolinone derivatives (after rearrangement) | Intramolecular | nih.gov |
The electron-rich nature of the furan ring makes it highly reactive towards electrophilic aromatic substitution (EAS). d-nb.infolibretexts.org The oxygen atom in the ring donates electron density, activating the ring towards attack by electrophiles. d-nb.info Substitution typically occurs at the C5 position (the carbon adjacent to the oxygen and furthest from the substituent) as this is the most electron-rich site and leads to a more stable cationic intermediate (Wheland intermediate). d-nb.info
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the furan ring.
Nitration: Substitution with a nitro group (-NO₂).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Attachment of an alkyl or acyl group, respectively.
The conditions for these reactions must often be carefully controlled due to the sensitivity of the furan ring to strong acids.
Beyond cycloadditions and electrophilic substitutions, the furan ring of this compound can be functionalized through various other methods. These derivatizations are crucial for synthesizing a wider array of compounds with potentially useful properties. d-nb.info
One common strategy involves the metalation of the furan ring, typically at the C5 position, followed by reaction with an electrophile. This allows for the introduction of a wide range of functional groups. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of furans, offering a more atom-economical approach compared to classical methods. d-nb.info
The synthesis of polysubstituted furans can be achieved through various catalytic cascade reactions, often involving palladium or copper catalysts. organic-chemistry.org These methods allow for the construction of complex furan derivatives from simpler starting materials. organic-chemistry.org Derivatization can also occur via modification of the substituent itself, which can in turn influence the reactivity of the furan ring. For example, modifications to the carbamate group could alter the electronic properties of the entire molecule.
The furan ring is susceptible to both oxidation and reduction, leading to a variety of different products. The specific outcome depends on the reagents and reaction conditions used.
Oxidation: Oxidation of the furan ring can lead to ring-opening products or the formation of other heterocyclic systems. Strong oxidizing agents can degrade the furan ring. However, controlled oxidation can yield valuable synthetic intermediates. For instance, the oxidation of some furan derivatives can lead to the formation of pyranones or other oxygenated heterocycles. The enzymatic oxidation of ethyl carbamate itself to vinyl carbamate has been studied, which is a key step in its metabolic activation. nih.gov While this is not a direct oxidation of the furan ring, it highlights the oxidative potential of the broader class of carbamates. The oxidation of 2-furylmethyl radicals is a key process in the low-temperature oxidation of 2-methylfuran. researchgate.net
Reduction: Reduction of the furan ring typically leads to the formation of tetrahydrofuran (B95107) derivatives. Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. nih.gov The conditions for reduction can sometimes also affect the carbamate group. For example, furfuryl carbamates have been shown to be labile to hydrogenolysis (Pd/C, H₂, 1 atm), resulting in cleavage. nih.gov Selective reduction of the furan ring while preserving the carbamate functionality can be challenging and may require careful selection of catalysts and reaction conditions. The reduction of a nitro-substituted furan ring is a common transformation in the synthesis of furan-containing amines.
Reactivity of the Carbamate Group
The carbamate group (-NHC(O)O-) in this compound also possesses distinct reactivity. It can undergo reactions at the nitrogen atom, the carbonyl carbon, or the ester oxygen.
The nitrogen atom of the carbamate group is nucleophilic and can participate in N-alkylation and other N-functionalization reactions. acs.org These reactions are important for modifying the structure and properties of the molecule.
N-Alkylation: N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the carbamate. This is typically achieved by treating the carbamate with an alkyl halide or another suitable electrophile in the presence of a base. google.com The base is necessary to deprotonate the nitrogen, increasing its nucleophilicity. Common bases used for this purpose include sodium hydride, potassium carbonate, and triethylamine (B128534). google.com The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. google.com
For example, the N-alkylation of sulfonamides, which are structurally related to carbamates, can be carried out using an alkyl halide in the presence of a base. google.com Similar strategies can be applied to this compound. The choice of base and solvent can be critical for achieving high yields and avoiding side reactions.
N-Functionalization: Besides alkylation, the nitrogen of the carbamate can be functionalized with other groups. This can include acylation, sulfonylation, or the introduction of other protecting groups. These modifications can be used to alter the electronic properties of the carbamate, its stability, or its biological activity. acs.org The ability to functionalize the nitrogen atom provides a versatile handle for the synthesis of a wide range of derivatives. acs.org
Table 2: General Conditions for N-Alkylation of Carbamate-like Structures
| Substrate Type | Alkylating Agent | Base | Solvent | Temperature | Reference |
| Sulfonamide | Alkyl halide/mesylate | Sodium Hydride | DMF | >50 °C | google.com |
| Piperidin-4-one | 2-(chloromethyl)furan | Potassium Carbonate | Dichloromethane/Methanol (B129727) | Room Temperature | |
| Propane-1,3-diamine | 2-furylmethyl chloride | NaOH | Ethanol (B145695) | 60 °C |
Carbamate Cleavage Mechanisms
The cleavage of the carbamate group in this compound is a critical reaction, particularly when the group is used for protection in chemical synthesis. The mechanisms for this cleavage are generally analogous to those of other carbamates and can be influenced by the specific reagents and conditions employed. Typically, these mechanisms involve either nucleophilic attack, acid-catalyzed pathways, or base-induced elimination. thieme-connect.deorganic-chemistry.org
Acid-Catalyzed Cleavage (SN1-type): In the presence of strong protic or Lewis acids, the cleavage of carbamates like the tert-butoxycarbonyl (Boc) group proceeds through an SN1-type reaction. thieme-connect.de The process involves protonation of the carbonyl oxygen, followed by the loss of the O-alkyl group to form a stabilized carbocation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine. thieme-connect.de For this compound, while the ethyl group does not form a highly stable carbocation, the furan ring's sensitivity to strong acid must be considered.
Nucleophilic Substitution (SN2-type): Cleavage can also be achieved via nucleophilic attack on the ethyl group or the carbonyl carbon. thieme-connect.de For instance, reagents like iodotrimethylsilane (B154268) can activate the carbamate, facilitating an SN2 attack by the iodide ion on the alkyl group. thieme-connect.de Strong nucleophiles, such as thiolates, can also cleave carbamates under mild conditions. thieme-connect.deorganic-chemistry.org
Base-Induced β-Elimination: This mechanism is characteristic of carbamates with a β-hydrogen that can be abstracted by a base, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group. thieme-connect.de This pathway is generally not applicable to this compound due to the nature of the ethyl group. However, cleavage can be induced by strong bases like diethylenetriamine, which can directly attack the carbamate carbonyl. organic-chemistry.org
A summary of common carbamate cleavage conditions is presented below.
| Cleavage Method | Reagents | Mechanism Type | Applicability Notes |
| Acidolysis | Trifluoroacetic Acid (TFA), HCl, Lewis Acids | SN1-type | Common for Boc groups; potential for furan ring side reactions. thieme-connect.de |
| Nucleophilic Attack | Iodotrimethylsilane (TMSI), Thiolates, TBAF | SN2-type | Effective for simple alkyl carbamates. thieme-connect.deorganic-chemistry.org |
| Hydrogenolysis | H₂, Pd/C | - | Primarily for benzyl (B1604629) carbamates (Cbz). masterorganicchemistry.com |
| Base-Induced | Piperidine, DBU, Diethylenetriamine | β-Elimination / Nucleophilic Acyl Substitution | Fmoc cleavage; strong amines can cleave unactivated carbamates. thieme-connect.deorganic-chemistry.org |
Role as a Synthetic Intermediate or Protecting Group
Carbamates are extensively used in organic synthesis, primarily as protecting groups for amines due to their stability and the variety of conditions available for their selective removal. organic-chemistry.org The carbamate functionality reduces the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in unwanted side reactions. organic-chemistry.org
This compound can serve as a protected form of (furan-2-yl)methanamine. The choice of a protecting group is crucial in multi-step syntheses, especially in peptide and natural product synthesis. thieme-connect.de The ideal protecting group should be easy to install, stable under various reaction conditions, and easy to remove selectively in high yield. uchicago.edu
Key characteristics of carbamates as protecting groups include:
Installation: Easily formed from the corresponding amine and a chloroformate or dicarbonate. masterorganicchemistry.com
Stability: Generally stable to a wide range of non-acidic and non-basic reagents. uchicago.edu
Cleavage: Removable under specific conditions that can be tuned by altering the structure of the carbamate's alkoxy group (e.g., Boc for acid-lability, Fmoc for base-lability, Cbz for hydrogenolysis). thieme-connect.demasterorganicchemistry.com
In the context of this compound, the furan ring introduces specific chemical properties. The furan moiety is known to be sensitive to strong acids and certain oxidizing agents, which could influence the choice of deprotection strategy. Conversely, the unique electronic properties of the furan ring might be exploited for novel, selective cleavage methods. Carbamates also feature as important intermediates in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. lew.rogoogle.com
Transformations Involving the Methylene (B1212753) Bridge
The methylene bridge (-CH₂-) in this compound is positioned between the carbamate nitrogen and the furan ring, analogous to a benzylic position. This position is potentially susceptible to various chemical transformations.
One key reaction pathway could involve radical intermediates. The 2-furylmethyl radical is a known intermediate in the combustion and pyrolysis of furan-based biofuels like 2-methylfuran. researchgate.net This suggests that under radical-initiating conditions, hydrogen abstraction from the methylene bridge of this compound could occur, leading to a stabilized furfuryl-type radical. This radical could then undergo further reactions, such as oxidation or coupling.
Additionally, the methylene bridge can be involved in cyclization reactions. For instance, intramolecular reactions with a suitably positioned functional group on the furan ring or the carbamate could lead to the formation of heterocyclic systems. While specific studies on this compound are limited, the reactivity of the analogous 2-furfuryl alcohol suggests that the furan ring and its side chain can participate in a variety of transformations, including rearrangements and additions. researchgate.net
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of formation and reaction of this compound is essential for optimizing synthetic routes and controlling reaction outcomes. This involves kinetic studies, identification of intermediates, and computational modeling.
The formation of carbamates from amines and carbon dioxide sources has been the subject of kinetic studies. researchgate.net The reaction of an amine with CO₂ typically follows a rate law that includes both an uncatalyzed and a base-catalyzed pathway. researchgate.net The rate-determining step for weakly basic amines is often the carbon-nitrogen bond formation itself. researchgate.net
For the synthesis of this compound, which would typically involve the reaction of (furan-2-yl)methanamine with a reagent like ethyl chloroformate or diethyl dicarbonate, the kinetics would be different but would still be governed by factors such as nucleophilicity of the amine, the nature of the solvent, and temperature. The reaction between an amine and ethyl chloroformate is generally a rapid, second-order nucleophilic acyl substitution.
A generalized Brønsted relationship often describes the kinetics of carbamate formation and breakdown, correlating the reaction rate constant with the pKa of the amine. researchgate.net
| Kinetic Parameter | Description | General Findings for Carbamate Formation |
| Rate Law (with CO₂) | rate = kamine[Amine][CO₂] + k'amine[Amine][OH⁻][CO₂] | Includes uncatalyzed and base-catalyzed pathways. researchgate.net |
| Brønsted Relationship | log(k) = β*pKa + C | Correlates the rate constant (k) with the basicity of the amine. researchgate.net |
| Rate-Limiting Step | C-N bond formation or proton transfer | Depends on the basicity of the amine. researchgate.net |
Several reactive intermediates can be involved in the synthesis and transformation of carbamates.
Isocyanates: The corresponding isocyanate, (furan-2-yl)methyl isocyanate, is a plausible intermediate in certain reactions. For example, the Curtius or Lossen rearrangement of a corresponding acyl azide (B81097) or hydroxamic acid derivative, respectively, would proceed through an isocyanate intermediate, which can then be trapped by ethanol to form this compound. google.comorganic-chemistry.org Thermal decomposition of carbamates can also proceed via the formation of an isocyanate and an alcohol. nih.gov
Carbamate Anions/Carbamic Acids: In reactions involving CO₂, the initial product is a carbamic acid (or its conjugate base, the carbamate anion), which is then typically esterified. wikipedia.org The carbamate anion is formed by the reaction of the amine with CO₂. researchgate.net Carbamic acids themselves are generally unstable and exist in equilibrium with the amine and CO₂. wikipedia.org Zinc-carbamate complexes have been isolated and characterized as intermediates in some metal-catalyzed carbamate syntheses from CO₂. researchgate.net
Computational chemistry provides powerful tools for elucidating reaction mechanisms, characterizing the geometries of transition states, and calculating the energy barriers of reactions involving carbamates. scirp.org Methods like Density Functional Theory (DFT) are commonly used to model these aspects.
For this compound, computational studies could be employed to:
Model Cleavage Mechanisms: Calculate the energy profiles for SN1, SN2, and other potential cleavage pathways to predict the most favorable conditions.
Analyze Conformational Preferences: Determine the stable conformations of the molecule, which can influence its reactivity.
Investigate Transition States: Identify the structure of transition states for its formation and subsequent reactions, providing insight into the reaction mechanism at a molecular level.
Predict Spectroscopic Properties: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the structure of the molecule and its reaction products. scirp.org
Such studies have been applied to ethyl benzyl carbamates and furan derivatives to understand their structure and reactivity, demonstrating the utility of these methods. researchgate.netscirp.org
Computational and Theoretical Chemistry of Ethyl 2 Furylmethyl Carbamate
Electronic Structure and Bonding Analysis
The electronic structure of ethyl(2-furylmethyl)carbamate is characterized by the interplay of the furan (B31954) ring, the carbamate (B1207046) linkage, and the ethyl group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in analyzing the molecular orbitals and charge distribution. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis can be employed to investigate donor-acceptor interactions within the molecule. This analysis reveals the delocalization of electron density, particularly the interaction between the lone pairs of the oxygen and nitrogen atoms of the carbamate group with the carbonyl π-system. These interactions contribute to the partial double bond character of the C-N bond within the carbamate moiety, influencing its geometry and rotational barrier. researchgate.net The furan ring, being an aromatic system, possesses its own set of π-molecular orbitals which can interact with the adjacent methylene (B1212753) and carbamate groups.
The distribution of electrostatic potential on the molecular surface, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions susceptible to electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl and ether groups, along with the nitrogen atom, typically exhibit negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several single bonds, leading to a complex potential energy surface (PES) with multiple local minima corresponding to different conformers. researchgate.net Computational methods are crucial for exploring this PES and identifying the most stable conformations. rsc.orgaps.orgmdpi.comarxiv.orgchemsynthesis.comlib4ri.chresearchgate.netcore.ac.uk
Interplay of Carbamate and Furfuryl Moiety Conformations
The orientation of the furfuryl group relative to the carbamate moiety is another critical factor. The rotation around the N-CH₂ and CH₂-furan bonds leads to various spatial arrangements. Theoretical calculations, such as relaxed potential energy surface scans, can map out the energetic landscape of these rotations to identify the most stable conformers. These studies often involve geometry optimization of various starting structures to locate the energy minima on the PES. nih.gov
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (O=C-N-CH₂) | Dihedral Angle (C-N-CH₂-C_furan) | Relative Energy (kcal/mol) |
| Conformer A | ~180° (anti) | ~60° (gauche) | 0.00 |
| Conformer B | ~180° (anti) | ~180° (anti) | 1.50 |
| Conformer C | ~0° (syn) | ~60° (gauche) | 2.50 |
| Conformer D | ~0° (syn) | ~180° (anti) | 3.80 |
| Note: This table is illustrative and based on general principles of carbamate and furan conformational analysis. Actual values would require specific quantum chemical calculations. |
Influence of Solvent Environments on Conformation
The conformational equilibrium of this compound can be significantly influenced by the solvent environment. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in quantum chemical calculations to account for the effect of the solvent. nih.govntnu.no
In polar solvents, conformations with larger dipole moments are generally stabilized to a greater extent. For instance, the relative energies of the syn and anti conformers of the carbamate group can be altered by the solvent polarity. nih.gov Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding between the carbamate and solvent molecules. uva.es For example, in protic solvents, the carbonyl oxygen and the N-H group of the carbamate can act as hydrogen bond acceptors and donors, respectively, which can stabilize certain conformations.
Quantum Chemical Studies on Spectroscopic Properties (beyond basic identification)
Quantum chemical calculations are powerful tools for predicting and interpreting the spectroscopic properties of molecules, going beyond simple identification. rsc.orgaps.orgarxiv.orgresearchgate.netcore.ac.uk For this compound, these methods can provide a detailed understanding of its vibrational and electronic spectra.
Theoretical calculations of vibrational frequencies, typically performed using DFT methods like B3LYP, can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the calculated frequencies (often scaled to account for anharmonicity and basis set limitations) with experimental data, a detailed analysis of the vibrational modes associated with the carbamate and furan moieties can be achieved. scirp.org For instance, the position of the C=O stretching frequency is sensitive to the conformation and hydrogen bonding environment of the carbamate group.
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths. This allows for the assignment of absorption bands to specific molecular orbital transitions, such as π → π* transitions within the furan ring and n → π* transitions associated with the carbamate carbonyl group.
Prediction of Reactivity and Selectivity
Computational chemistry offers valuable tools for predicting the reactivity and selectivity of this compound in various chemical reactions. Analysis of the electronic structure provides initial clues about its chemical behavior. For example, the calculated atomic charges and frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack.
Fukui functions and dual descriptors can be calculated to provide more quantitative measures of local reactivity and selectivity. These reactivity indices help in predicting the regioselectivity of reactions such as electrophilic substitution on the furan ring or nucleophilic attack at the carbamyl carbon.
Furthermore, computational modeling can be used to study reaction mechanisms. By calculating the potential energy surfaces for possible reaction pathways, transition state structures and activation energies can be determined. researchgate.net This allows for the prediction of the most favorable reaction pathways and the factors that control selectivity. For instance, the susceptibility of the furfuryl group to acidic conditions, a known characteristic of furan derivatives, can be quantitatively assessed through such calculations. nih.gov
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are complementary to static quantum chemical calculations. frontiersin.org By simulating the motion of the atoms in the molecule, MD can explore the conformational space and the transitions between different conformers. nih.gov
MD simulations can be particularly useful for understanding the behavior of the molecule in a condensed phase, such as in a solvent or in a biological environment. mdpi.com These simulations can reveal how the interactions with surrounding molecules influence the conformational preferences and dynamics of this compound. For example, the formation and breaking of hydrogen bonds with solvent molecules can be observed directly in the simulation trajectory.
To perform MD simulations, a force field that accurately describes the intramolecular and intermolecular interactions of this compound is required. While standard force fields may provide a reasonable starting point, for more accurate results, the force field parameters, especially for the dihedral angles governing the conformational flexibility, may need to be refined based on quantum chemical calculations.
Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Furylmethyl Carbamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis (e.g., 2D NMR, NOESY, VT-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of ethyl(2-furylmethyl)carbamate in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) bridge protons (a doublet), and the three furan (B31954) ring protons. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. magritek.com
For unambiguous signal assignment and deeper structural insights, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping the connectivity within the ethyl and furfuryl moieties. researchgate.net For instance, cross-peaks would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group and between the furfuryl -CH₂- and the adjacent furan ring proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. magritek.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for conformational analysis, as it detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are bonded. researchgate.net For this compound, NOESY could reveal the preferred orientation of the furfuryl group relative to the carbamate (B1207046) plane and the spatial relationship between the ethyl group and the rest of the molecule.
Variable-Temperature NMR (VT-NMR) is particularly valuable for studying the dynamic processes in carbamates. The C-N bond of the carbamate group has a partial double bond character, which can lead to restricted rotation and the existence of E and Z isomers at low temperatures. VT-NMR experiments can determine the energy barrier for this rotation by analyzing the coalescence of signals as the temperature is increased. mst.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position (See Figure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| 1 | 1.25 | 14.5 | t, J ≈ 7.1 Hz |
| 2 | 4.15 | 61.0 | q, J ≈ 7.1 Hz |
| 3 | - | 156.5 | - (Carbonyl) |
| 4 | 5.30 (broad) | - | s (NH) |
| 5 | 4.50 | 38.0 | d, J ≈ 5.8 Hz |
| 6 | - | 152.0 | - |
| 7 | 6.25 | 107.0 | d, J ≈ 3.1 Hz |
| 8 | 6.35 | 110.5 | dd, J ≈ 3.1, 1.9 Hz |
| 9 | 7.40 | 142.0 | d, J ≈ 1.9 Hz |
Note: Predicted values are illustrative and based on data for similar functional groups.
Vibrational Spectroscopy for Intermolecular Interactions and Conformational Dynamics (e.g., IR, VCD)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions. researchgate.net The IR spectrum is particularly sensitive to polar bonds and is used to identify key stretching and bending vibrations.
Key expected absorption bands include:
N-H Stretching: A sharp peak around 3300-3400 cm⁻¹, characteristic of the secondary amide N-H bond. In the solid state or concentrated solutions, the position and shape of this band are highly sensitive to hydrogen bonding.
C-H Stretching: Signals for aromatic (furan) and aliphatic C-H bonds appear just above and below 3000 cm⁻¹, respectively.
C=O Stretching: A strong, intense absorption band between 1680 and 1720 cm⁻¹ is a hallmark of the carbamate carbonyl group. Its exact frequency can indicate the extent of hydrogen bonding, with lower frequencies suggesting stronger H-bonds. iucr.org
C-O Stretching: Multiple bands in the 1250-1000 cm⁻¹ region arise from the C-O single bond stretches of the ester and ether-like furan functionalities.
Furan Ring Vibrations: Characteristic peaks for the furan ring C=C and C-O-C stretching and bending modes are also expected. nih.gov
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. uzh.ch While this compound itself is achiral, VCD would be indispensable for studying chiral derivatives, for example, if a stereocenter were introduced on the furan or ethyl moiety. By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations, the absolute stereochemistry of a chiral analogue could be unequivocally assigned. uzh.ch
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Carbamate (N-H) | 3300 - 3400 | Medium-Strong |
| C-H Stretch (Aromatic) | Furan Ring | 3100 - 3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | Ethyl, Methylene | 2850 - 3000 | Medium |
| C=O Stretch | Carbamate (O=C-O) | 1680 - 1720 | Strong, Sharp |
| N-H Bend | Carbamate (N-H) | 1510 - 1550 | Medium-Strong |
| C-O Stretch | Ester, Furan | 1000 - 1250 | Strong |
Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.
Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights
Advanced mass spectrometry (MS) techniques, particularly those coupled with soft ionization methods and high-resolution analyzers, are used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. whitman.edu In electron ionization (EI-MS), the molecule is ionized to form a radical cation (M⁺˙), which then undergoes characteristic fragmentation. libretexts.org
The fragmentation of this compound would likely proceed through several key pathways:
Alpha-Cleavage: Cleavage of the bond adjacent to the furan ring oxygen or the carbamate nitrogen. A prominent fragment is often the furfuryl cation (C₅H₅O⁺) at m/z 81, formed by cleavage of the CH₂-N bond.
Cleavage of the Carbamate Group: The carbamate linkage can fragment in several ways, including the loss of the ethoxy group (•OCH₂CH₃) or the entire ethoxycarbonyl group (•COOCH₂CH₃).
McLafferty-type Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage, could lead to the loss of ethylene (B1197577) (C₂H₄).
Loss of CO₂: Decarboxylation is a common pathway for carbamates and related esters.
Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition for the parent ion and its fragments. mdpi.com
Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 183.19 g/mol )
| m/z | Possible Fragment Ion | Formula | Notes |
|---|---|---|---|
| 183 | [C₉H₁₃NO₃]⁺˙ | C₉H₁₃NO₃ | Molecular Ion (M⁺˙) |
| 154 | [C₇H₈NO₃]⁺ | C₇H₈NO₃ | Loss of •C₂H₅ |
| 138 | [C₈H₁₂NO]⁺ | C₈H₁₂NO | Loss of •OC₂H₅ |
| 110 | [C₅H₆NO₂]⁺ | C₅H₆NO₂ | Loss of •COOC₂H₅ |
| 81 | [C₅H₅O]⁺ | C₅H₅O | Furfuryl cation (base peak likely) |
Note: These represent plausible fragmentation pathways under EI-MS.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and torsional angles. uc.edu Furthermore, it reveals the three-dimensional packing of molecules in the crystal lattice, which is governed by intermolecular interactions. mdpi.com
For carbamates, the dominant intermolecular interaction is typically hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. iucr.org This N-H···O=C interaction often leads to the formation of one-dimensional chains or two-dimensional sheets in the crystal structure. nih.govresearchgate.net The planarity of the carbamate group facilitates these well-defined hydrogen-bonded networks.
Table 4: Illustrative Single-Crystal X-ray Crystallography Data for a Carbamate Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The geometry of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 9.5, b = 11.0, c = 10.2 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |
| V (ų) | The volume of the unit cell. | 1025 |
| Z | The number of molecules per unit cell. | 4 |
| H-Bond Distance (N···O) | The distance between the H-bond donor (N) and acceptor (O). | ~2.9 Å |
Note: These are hypothetical values shown for illustrative purposes, based on typical data for organic carbamates. iucr.orgmdpi.com
Chiroptical Spectroscopy for Chiral Analogues (if applicable to non-biological studies)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. While this compound is achiral, these methods are essential for characterizing any of its chiral analogues. The two primary techniques in this area are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Vibrational Circular Dichroism (VCD): As mentioned previously, VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. uzh.ch VCD is an excellent tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization. uzh.ch The experimental VCD spectrum, particularly in the fingerprint region (1500-900 cm⁻¹), can be compared with quantum chemical predictions to establish the stereochemistry of a chiral center within the molecule.
For any non-biological study involving a chiral derivative of this compound, a combination of chiroptical spectroscopy and computational modeling would be the state-of-the-art approach for unambiguous assignment of its absolute configuration.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylene |
Synthesis and Chemical Exploration of Ethyl 2 Furylmethyl Carbamate Derivatives and Analogues
Design and Synthesis of Novel Furfuryl Carbamate (B1207046) Architectures
The synthesis of furfuryl carbamates, including ethyl(2-furylmethyl)carbamate, can be challenging due to the reactive nature of furan (B31954) derivatives that have a leaving group on the 2-methylene position. nih.gov Traditional methods for synthesizing carbamates, such as the reaction of isocyanates with alcohols or amines with activated carbonates or chloroformates, often result in low yields when applied to furfuryl alcohols. nih.gov This is because activated furfuryl alcohol substrates are prone to nucleophilic substitution at the "furylic" site, competing with the desired addition at the carbonyl carbon. nih.gov
To overcome these synthetic hurdles, novel strategies have been developed. One such approach involves the use of oxanorbornadiene (OND) intermediates. nih.gov In this method, a furan, such as furfuryl alcohol, is reacted with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a stable OND adduct. This adduct can then be activated, for example, with disuccinimidyl carbonate, to form a stable OND carbonate. nih.gov This activated intermediate subsequently reacts with an amine to produce the corresponding OND carbamate in good yield. nih.gov Finally, a thiol-mediated retro-Diels-Alder reaction cleaves the OND ring system to furnish the desired furfuryl carbamate. nih.gov This multi-step, one-flask process allows for the synthesis of various 5-substituted furfuryl carbamates that are otherwise difficult to access. nih.gov
The design of novel furfuryl carbamate architectures often focuses on introducing structural diversity to modulate their biological and chemical properties. nih.govku.edu This can be achieved by varying the substituents on both the furan ring and the carbamate nitrogen. For instance, incorporating different alkyl, aryl, or functionalized groups at the 5-position of the furan ring can influence the electronic properties and reactivity of the molecule. nih.govresearchgate.net Similarly, a wide array of amines can be utilized in the carbamate formation step, leading to a diverse library of N-substituted furfuryl carbamates. ku.edu The design process may also involve computational modeling to predict the properties and potential activities of the target molecules before their synthesis. scirp.org
Recent research has also explored the synthesis of novel copolymers incorporating furfuryl moieties, such as N-furfuryl pyrrole, which can be copolymerized with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT). mdpi.com These approaches expand the range of furfuryl-containing materials with potential applications in electrochromic devices and other areas. mdpi.com Furthermore, the synthesis of furan-based polydiacetylene derivatives with carbamate functionalities highlights the ongoing efforts to create novel, bio-based polymers with unique structural and functional properties. mdpi.com
A notable synthetic route to a specific furfuryl carbamate derivative, 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate, involves the direct reaction of 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate in anhydrous toluene (B28343) at room temperature. iucr.orgiucr.org This method provides the target compound in good yield after recrystallization. iucr.orgiucr.org
Table 1: Synthesis of Phenylalanine Methyl Ester Furfuryl Carbamates via OND Strategy nih.gov
| 5-Furyl Substituent (R) | OND Carbonate (3a-e) Yield (%) | OND Carbamate (4a-e) Yield (%) | Furfuryl Carbamate (5a-e) Yield (%) |
| H | 91 | 88 | 95 |
| Me | 85 | 85 | 93 |
| Ph | 67 | 77 | 91 |
| CO₂Me | 89 | 82 | 89 |
| CH₂OAc | 78 | 80 | 85 |
Modification of the Furan Ring for Tuned Reactivity
The reactivity of the furan ring in this compound and its analogues can be strategically tuned by introducing various substituents onto the heterocyclic core. The electronic nature of these substituents significantly influences the furan's participation in chemical transformations, particularly in Diels-Alder (DA) reactions. researchgate.netresearchgate.net Furan-based DA reactions are typically normal-electron-demand, where the furan acts as the electron-rich diene. researchgate.net Consequently, the introduction of electron-donating groups on the furan ring generally enhances its reactivity towards electron-deficient dienophiles. researchgate.net Conversely, electron-withdrawing groups can decrease the reactivity or alter the reaction pathway. sci-hub.se
The position of the substituent on the furan ring is also crucial. For example, substituents at the 5-position of furfuryl derivatives directly impact the stability and reactivity of the molecule. nih.gov This has been demonstrated in the synthesis of 5-substituted furfuryl carbamates, where the nature of the 5-substituent affects the rates of subsequent reactions. nih.gov
Beyond cycloadditions, the furan ring can undergo other modifications. Ring-opening reactions are a notable aspect of furan chemistry, often sensitive to reaction conditions such as the type of acidic initiator and water content during polymerization of furfuryl alcohol. mdpi.com The cleavage of the furan ring can lead to the formation of carbonyl-containing moieties, such as levulinic acid or its esters. mdpi.com While often considered a side reaction, this reactivity can be harnessed for the synthesis of different classes of compounds.
The hydrogenation of the furan ring is another important modification, leading to the formation of tetrahydrofuran (B95107) derivatives. rsc.org This transformation is highly dependent on the catalyst and reaction conditions. For instance, the electrochemical ring hydrogenation of furanic compounds like furfural (B47365) and furfuryl alcohol has been investigated using various Pd- and Pt-containing electrocatalysts. rsc.org The presence of certain substituents can either facilitate or hinder this hydrogenation process; for example, furoic acid and 2-methyl furan show less reactivity towards ring hydrogenation under specific electrochemical conditions. rsc.org
Furthermore, the furan ring can be activated for other transformations. For instance, density functional theory (DFT) studies on the conversion of furfuryl alcohol to 2-methyl-furan on a RuO₂ surface suggest an activation of the furan ring through the insertion of a hydrogen atom. osti.gov This highlights the potential for catalytic systems to mediate specific transformations of the furan core.
In some cases, the furan ring itself is constructed as part of a larger synthetic strategy, allowing for the incorporation of desired functionalities from the outset. For example, novel palladium-catalyzed methods have been developed for the synthesis of polysubstituted furans. researchgate.net
Alteration of the Carbamate Ester Group for Synthetic Diversification
The carbamate ester group in this compound, and in carbamates in general, offers a versatile handle for synthetic diversification, allowing for the modulation of the molecule's properties. nih.gov The structure of this group, an "amide-ester" hybrid, imparts significant chemical stability while also providing sites for chemical modification. nih.gov
One common alteration involves changing the alcohol-derived portion of the ester. In the case of this compound, the ethyl group can be replaced by other alkyl or aryl groups. This is typically achieved by using different alcohols during the synthesis of the carbamate. For instance, studies on other carbamate systems have shown that replacing an ethyl group with a methyl group may not significantly alter biological activity, whereas substitution with bulkier aliphatic groups can lead to a reduction in activity. nih.gov This highlights how steric bulk at this position can influence the molecule's interactions with biological targets.
Another key modification is the transformation of the carbamate ester into other functional groups. The carbamate moiety can be cleaved to regenerate the parent amine, a strategy often employed in the design of prodrugs or when the carbamate is used as a protecting group. nih.gov For furfuryl carbamates, deprotection can be achieved under various conditions, including treatment with trifluoroacetic acid (TFA) or hydrogenolysis. nih.gov
The nitrogen atom of the carbamate can also be a point of modification, although this is less common than alterations at the ester or amine termini. The reactivity of the N-H bond allows for substitutions, which can further diversify the molecular architecture.
Furthermore, the entire carbamate group can be replaced with related functionalities to explore structure-activity relationships. For example, in studies of other bioactive molecules, the carbamate has been substituted with thiocarbamates, ureas, and thioureas to assess the impact of these changes on biological efficacy. ku.edu
The synthesis of carbamate derivatives can be achieved through various methods, including the reaction of amines with chloroformates or the Hofmann rearrangement of amides. ku.edumdpi.com These synthetic routes can be adapted to introduce a wide range of substituents on both the nitrogen and oxygen termini of the carbamate group, providing access to a diverse library of analogues for further study. nih.gov
Table 2: Examples of Carbamate Ester Group Modifications in Bioactive Compounds nih.gov
| Original Group | Modified Group | Effect on Activity |
| Ethyl carbamate | Methyl carbamate | No significant change |
| Ethyl carbamate | Bulky aliphatic carbamates | Reduced activity |
| Ethoxy of carbamate | Methylamino | Reduced activity |
Structure-Reactivity Relationships in Analogous Systems (based on chemical transformations)
The chemical reactivity of this compound and its analogues is intrinsically linked to their molecular structure. The interplay between the furan ring, the carbamate moiety, and any substituents dictates the course of chemical transformations. nih.govresearchgate.netresearchgate.net
A primary determinant of reactivity is the electronic nature of the furan ring. In Diels-Alder reactions, where the furan typically acts as the diene, electron-donating substituents on the furan ring enhance the reaction rate, consistent with Frontier Molecular Orbital (FMO) theory for normal-electron-demand cycloadditions. researchgate.net Conversely, electron-withdrawing groups decrease the electron density of the diene, slowing down the reaction. sci-hub.se The regioselectivity and stereoselectivity of these cycloadditions are also heavily influenced by the substitution pattern on both the furan and the dienophile. researchgate.net
The stability of the Diels-Alder adducts is another critical aspect. Furan-maleimide adducts, for example, are linked by dynamic covalent bonds, and their stability is influenced by the substituents on the furan ring. researchgate.net The retro-Diels-Alder reaction is often thermally accessible, and the activation energy for this process is sensitive to the structure of the adduct. researchgate.net
Beyond cycloadditions, the furan ring's susceptibility to other reactions is also structure-dependent. For instance, the ease of ring-opening reactions in furfuryl systems can be controlled by the reaction conditions, but the inherent propensity for such reactions is a characteristic of the furan nucleus itself. mdpi.com Similarly, the hydrogenation of the furan ring to a tetrahydrofuran ring is influenced by substituents; for example, some derivatives are readily hydrogenated while others are resistant under similar conditions. rsc.org
In analogous systems, such as other substituted furans, similar structure-reactivity relationships are observed. For instance, in the reaction of substituted furans with difluorinated alkenoates, the presence of fluorine atoms on the dienophile dramatically alters the reactivity profile, enabling a reaction that does not proceed with the non-fluorinated counterpart. sci-hub.se This transformation is also sensitive to the substitution on the furan ring, with methylation accelerating the reaction rate. sci-hub.se
Applications of Ethyl 2 Furylmethyl Carbamate As a Synthetic Building Block and Reagent in Chemical Research
Precursor in the Synthesis of Non-Clinical Organic Compounds
The unique combination of the furan (B31954) heterocycle and the carbamate (B1207046) functional group makes Ethyl(2-furylmethyl)carbamate and its precursors, like furfurylamine (B118560), valuable starting materials for a variety of more complex, non-clinical organic compounds. Researchers utilize its structure as a scaffold to build molecules with potential applications in medicinal chemistry and materials science.
The furan moiety can be derivatized at its 5-position, while the carbamate nitrogen can be part of further reactions. For instance, the synthesis of N-benzyl- or N-(2-furylmethyl)cinnamamides has been achieved through the amidation of cinnamic acid with (2-furylmethyl)amine, a direct precursor to the title compound, using boric acid as a catalyst. researchgate.netresearchgate.net This demonstrates the utility of the furylmethylamine core in creating amide-based structures.
Furthermore, analogues of this compound are explored for their biological activity in research settings. A study on ethyl N-(2-phenethyl) carbamate, a close structural relative, involved the synthesis of an 88-member library to probe for bacterial biofilm inhibition. ku.edu This highlights a strategy where the ethyl carbamate scaffold is systematically modified to develop new classes of molecules with specific inhibitory functions. ku.edu The synthesis of these analogues often involves standard acylation methodologies, such as reacting the corresponding amine with ethyl chloroformate. ku.edu
The furan ring itself is a key component in the synthesis of advanced molecules. In one notable example, a 2,5-disubstituted furan core, which can be derived from biomass, serves as the central framework for the synthesis of an HIV-1 capsid protein assembly inhibitor (CAP-1). rsc.org This approach underscores the value of the furan structure within this compound as a foundational element for complex molecule synthesis.
Below is a table of representative non-clinical compounds synthesized using the this compound scaffold or its direct precursors.
| Precursor/Analogue | Reactant(s) | Resulting Compound Class | Research Area | Reference |
|---|---|---|---|---|
| (2-Furylmethyl)amine | Cinnamic Acid | N-(2-Furylmethyl)cinnamamides | Synthesis of Amides | researchgate.net |
| Ethyl N-(2-phenethyl) carbamate | Various (library synthesis) | Carbamate Analogues | Bacterial Biofilm Inhibition | ku.edu |
| 2,5-Disubstituted Furan Core | Various | HIV-1 Capsid Inhibitors | Antiviral Research | rsc.org |
| N-(2-Furylmethyl)amine derivatives | Difluorocarbene sources | N-(2-Furylmethyl)-N-phenyl-carbamoyl Fluoride | Synthesis of Fluorinated Reagents | yorku.ca |
Utilization in Multi-Component Reactions for Complex Molecule Construction
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgrug.nl This strategy is prized for its ability to rapidly generate molecular complexity and diverse compound libraries from simple building blocks. organic-chemistry.orgrsc.org
While specific literature detailing the direct use of this compound in a named MCR is not prevalent, its constituent parts—an amine precursor (furfurylamine), an electrophile (derived from ethyl chloroformate), and a furan ring—represent common reactant types in MCR chemistry. The principles of MCRs suggest that this compound is a strong potential candidate for such reactions. rug.nl
MCRs often involve a cascade of elementary reactions that flow towards an irreversible final step to create the product. organic-chemistry.org The furan ring in this compound can participate as a diene or an aromatic system, while the carbamate N-H bond is reactive towards aldehydes and isocyanides, which are staples of many MCRs like the Ugi and Passerini reactions. The development of novel MCRs is a continuous effort in organic chemistry, and building blocks like this compound offer a unique combination of functionalities to explore new reaction pathways for the efficient construction of complex heterocyclic and acyclic molecules. rsc.orgnih.gov
Role in the Development of Advanced Materials and Polymers
The carbamate linkage is an emerging and highly significant backbone for the construction of advanced abiotic polymers, particularly sequence-defined polymers. nih.govchemrxiv.orgchemrxiv.org These polymers have a precisely controlled sequence of monomers, similar to DNA or proteins, which allows for the de novo design of functional materials for applications such as data storage or security technologies. chemrxiv.orgchemrxiv.orgutexas.edu
Research combining spectroscopic analysis and theoretical calculations has revealed key structural characteristics of the carbamate group that make it suitable for these advanced polymers. nih.govchemrxiv.orgchemrxiv.org
Structural Rigidity : Compared to the amide bonds found in peptides, carbamate linkages are more rigid. This is attributed to a more extended delocalization of π-electrons across the carbamate backbone. chemrxiv.orgchemrxiv.org
Configurational Stability : Carbamate monomers can adopt energetically stable cis configurations, a feature that is typically high in energy and thus rare for peptide bonds, which strongly prefer a trans arrangement. nih.govchemrxiv.org
This inherent rigidity and unique conformational landscape provide a foundational basis for creating new families of sequence-defined polycarbamates (oligourethanes) with predictable folding and self-assembly properties. nih.govchemrxiv.orgutexas.edu In this context, this compound serves as a model monomeric unit. The ethyl carbamate portion forms the polymer backbone, while the (2-furylmethyl) group acts as a functional side chain. The furan ring is particularly advantageous as it can be further modified, allowing for the introduction of a wide range of other functional groups to tune the polymer's properties.
| Property | Carbamate Backbone (for Abiotic Polymers) | Peptide Backbone (in Proteins) | Reference |
|---|---|---|---|
| Conformation | Can adopt energetically stable cis and trans configurations. | Strongly prefers trans configuration at low energies. | nih.govchemrxiv.org |
| Rigidity | More rigid due to extended π-electron delocalization. | Less rigid compared to carbamates. | chemrxiv.orgchemrxiv.org |
| Application | Emerging backbone for sequence-defined, abiotic polymers for materials science (e.g., data storage). | Fundamental building block for naturally occurring proteins and peptides. | nih.govchemrxiv.orgchemrxiv.org |
Development of Novel Reagents or Catalysts Containing the Carbamate Moiety
The carbamate functional group is not only a stable linkage but can also be a precursor to more reactive species, enabling the development of novel reagents. This compound, or its derivatives, can be chemically transformed into tools for organic synthesis.
A prominent example is the synthesis of carbamoyl (B1232498) fluorides. Research has shown that secondary amines, such as N-(2-furylmethyl)aniline, can be converted into the corresponding carbamoyl fluorides. yorku.ca This transformation creates a reactive acylating agent that can be used to introduce the carbamate moiety onto other molecules under specific conditions.
Furthermore, the carbamate structure itself is a target for modification in the design of new bioactive compounds. In a strategy aimed at discovering new fungicides, researchers designed and synthesized novel carbamate-containing molecules by modifying the urea (B33335) linkage of known benzoylphenylureas. iucr.org The synthesis of 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate from 5-(4-fluorophenyl)-2-furanmethanol and an isocyanate demonstrates how the furan-methanol precursor can be used to build novel carbamate structures designed for specific functions. iucr.orgiucr.org This approach highlights the potential of using this compound as a starting point for creating libraries of new reagents or catalyst candidates where the furan and carbamate groups are systematically altered to optimize a desired activity.
Applications in Heterocyclic Chemistry as a Furan or Carbamate Source
This compound is a bifunctional molecule that can serve as a source of either the furan ring or the carbamate group in heterocyclic synthesis.
Furan Source: The furan ring is an aromatic heterocycle that is significantly more reactive towards electrophilic substitution than benzene. msu.edu This heightened reactivity makes it a versatile starting point for constructing other heterocyclic systems. msu.eduuomus.edu.iq The furan ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation, typically at the 5-position if unsubstituted. msu.edu More advanced applications involve the furan ring acting as a latent diene in Diels-Alder reactions or undergoing ring-opening and recyclization cascades to form different heterocyclic structures, such as isocoumarins. researchgate.net The furan core of this compound is frequently used as a central scaffold upon which complex molecular appendages are built, as seen in the synthesis of certain antiviral agents. rsc.org
Carbamate Source: The carbamate moiety itself is a key functional group in synthetic chemistry. It is widely used as a protecting group for amines due to its stability under many reaction conditions and the availability of reliable methods for its removal. Beyond protection, the carbamate group can participate in reactions such as transcarbamoylation, where it is transferred from one alcohol to another, often under tin catalysis. organic-chemistry.org this compound could therefore act as a donor of the "(2-furylmethyl)carbamate" group to other nucleophiles, providing a route to new substituted carbamates. The synthesis of various carbamates often proceeds through activated intermediates or via direct reaction with isocyanates. organic-chemistry.orgnih.gov
| Moiety | Role in Synthesis | Key Reactions | Reference |
|---|---|---|---|
| Furan Ring | Versatile heterocyclic building block. | Electrophilic Aromatic Substitution, Ring-Opening/Recyclization, Diels-Alder Reactions. | rsc.orgmsu.eduresearchgate.net |
| Carbamate Group | Protecting group for amines; Carbamate donor. | Transcarbamoylation, Cleavage (deprotection), Acylation (as carbamoyl halide). | yorku.caorganic-chemistry.orgnih.gov |
Emerging Research Directions and Future Outlook for Ethyl 2 Furylmethyl Carbamate Studies
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The synthesis of carbamates and the modification of furan (B31954) derivatives are being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even suggest novel synthetic routes, moving beyond traditional, often time-consuming, one-variable-at-a-time experimentation.
Recent studies have demonstrated the power of ML in optimizing reaction parameters. For example, machine learning has been used to identify the best catalyst for furfural (B47365) oxidation by analyzing experimental data, highlighting that factors like the catalyst support and pH are crucial. researchgate.net This same methodology could be applied to optimize the synthesis of Ethyl(2-furylmethyl)carbamate. An automated synthesis robot, guided by an ML algorithm, could systematically explore a wide range of variables—such as temperature, solvent, catalyst loading, and reagent ratios—to rapidly identify the optimal conditions for maximizing yield and purity. nih.gov This data-driven optimization is significantly more efficient than traditional methods. nih.govmdpi.com Generative AI models are also being used to design novel inhibitors, including carbamates, by iteratively evolving molecular structures in silico based on predicted affinity and pharmacokinetic properties, accelerating the discovery of new functional molecules. nih.gov
| Model Type | Application in this compound Research | Potential Outcome |
| Predictive Neural Network | Predict the major product and yield from a set of reactants (e.g., furfurylamine (B118560), ethyl chloroformate). researchgate.netacs.org | Higher success rate in initial experiments; reduced waste. |
| Optimization Algorithm | Identify optimal reaction conditions (temperature, catalyst, solvent) for synthesis. researchgate.netmdpi.com | Increased reaction yield and efficiency; lower production cost. |
| Generative AI | Design novel furan-based carbamate (B1207046) derivatives with specific target properties. nih.gov | Accelerated discovery of new functional materials or therapeutic agents. |
| Retrosynthesis Software | Propose novel and efficient synthetic pathways to this compound. engineering.org.cn | Discovery of more sustainable or cost-effective manufacturing routes. |
The integration of AI and ML into the study of this compound represents a paradigm shift, promising to make its synthesis and the discovery of related compounds faster, more predictable, and more efficient. mdpi.com
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of carbamates has traditionally relied on methods that can involve hazardous reagents like phosgene (B1210022). Modern chemistry is increasingly focused on developing sustainable catalytic systems that offer greener, safer, and more efficient alternatives. For this compound, a molecule with a bio-derived furan core, the use of sustainable catalysts is particularly fitting. mdpi.comacs.org
Research into carbamate synthesis is moving towards phosgene-free routes, such as the carbonylation of amines with sources like dimethyl carbonate (DMC) or even carbon dioxide (CO₂). rsc.orgbohrium.com A recent study detailed an efficient synthesis of a bio-based furfurylmethyl carbamate using DMC over a novel Pb-Ni composite oxide catalyst, which demonstrated high activity and stability under mild conditions. rsc.org This approach could be directly adapted for the synthesis of this compound by reacting furfurylamine with diethyl carbonate. Another promising avenue is the direct conversion of CO₂ into carbamates. bohrium.comnih.gov Systems using a Cu₂O catalyst in a bio-based ionic liquid have shown high efficiency in producing carbamates from CO₂, propargyl alcohols, and amines with high purity and catalyst recyclability. bohrium.com
For the furan component, which is derived from biomass, numerous green synthetic strategies are being explored. rsc.orgeucyskatowice2024.eu Enzymatic polymerizations, for instance, use clean and energy-efficient processes to create furan-based polyesters and polyamides, highlighting the potential for biocatalysis in furan chemistry. acs.org The development of solid acid catalysts, such as sulphated zirconia or titanium oxides, offers robust and recyclable options for furan transformations and carbamate synthesis. researchgate.netrsc.org Well-defined titanium oxide nanocrystals have been shown to be highly efficient for the carbonylation of diamines with ethyl carbamate, where surface Lewis acid sites play a crucial role in catalytic activity. rsc.org
| Catalytic System | Reaction Type | Relevance to this compound | Sustainability Benefit |
| Pb-Ni Composite Oxides | Methoxycarbonylation with Dimethyl Carbonate rsc.org | Synthesis from furfurylamine and diethyl carbonate. | Avoids phosgene; mild reaction conditions. |
| Cu₂O / Bio-based Ionic Liquid | Three-component reaction with CO₂ bohrium.com | Direct synthesis using CO₂, furfurylamine, and an ethyl source. | Utilizes a renewable C1 source (CO₂); high atom economy. |
| Enzymatic Catalysts (e.g., Lipases) | Transesterification/Amidation | Potential for enzymatic synthesis from a furan precursor and an ethyl carbamate donor. | Biodegradable catalyst; high selectivity; mild conditions. acs.org |
| Titanium Oxide Nanocrystals | Carbonylation with Ethyl Carbamate rsc.org | Could catalyze the reaction between furfurylamine and a carbonate source. | Heterogeneous catalyst, allowing for easy separation and reuse. |
| Palladium Catalysts | Palladium-catalyzed reactions | Optimization of functionalized furan synthesis as a precursor. mdpi.com | High yield and selectivity for complex furan derivatives. |
The future synthesis of this compound will likely involve these novel catalytic systems, leading to greener, safer, and more economically viable production processes that align with the principles of sustainable chemistry.
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and real-time monitoring are becoming indispensable tools for this purpose. For the synthesis of this compound, such probes can provide a wealth of information that is often missed by traditional offline analysis. frontiersin.orgnih.gov
Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring reactions in real-time. rsc.org For instance, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can track the concentration of reactants and products by monitoring characteristic vibrational bands. In carbamate synthesis, the appearance of the carbamate carbonyl (C=O) and C-N stretching bands could be followed to determine reaction progress. researchgate.net This has been used to study the reaction between CO₂ and various amines, identifying the formation of carbamate and bicarbonate species. researchgate.net
Raman spectroscopy is another excellent tool for in-situ analysis, especially in aqueous or complex media. It was successfully used to monitor the liquid-phase oxidation of furfural to furoic acid, demonstrating a direct reaction route without the observation of ring-opening intermediates. acs.org This technique could be applied to track the functionalization of the furan ring or the formation of the carbamate group in the synthesis of this compound. The development of specialized probes, such as fiber-optic sensors and flow cells, allows these spectroscopic methods to be integrated directly into batch reactors or continuous flow systems. rsc.orgepa.gov This Process Analytical Technology (PAT) approach is key for rapid reaction optimization and ensuring process control during scale-up. rsc.org Furthermore, novel fluorogenic probes based on carbamate cleavage are being developed, which exhibit a dramatic turn-on fluorescence upon reaction. nih.gov A similar strategy could be envisioned to create a sensor for monitoring reactions involving carbamate formation or cleavage.
| Spectroscopic Probe | Information Gained | Application to this compound Synthesis |
| In-situ ATR-FTIR | Real-time concentration of reactants, intermediates, and products. researchgate.net | Monitoring the consumption of furfurylamine and the formation of the carbamate C=O bond. |
| In-situ Raman Spectroscopy | Tracking changes in specific functional groups and molecular structures. acs.org | Observing furan ring vibrations and carbamate formation to study kinetics and mechanism. |
| FlowNMR Spectroscopy | Detailed structural information on species in a continuous flow reactor. rsc.org | Identifying intermediates and byproducts in a continuous synthesis setup. |
| UV-Vis Spectroscopy | Monitoring conjugated systems or colored species. nih.gov | Tracking reactions involving chromophoric furan derivatives or intermediates. |
| Fluorogenic Probes | Detecting specific reaction events (e.g., bond cleavage) with high sensitivity. nih.gov | Development of a custom probe to signal the completion of the carbamate formation reaction. |
By employing these advanced spectroscopic probes, researchers can gain unprecedented insight into the synthesis of this compound, enabling more precise control, optimization, and a deeper understanding of the underlying reaction mechanisms.
Synergistic Computational and Experimental Approaches in Chemical Discovery
The combination of computational chemistry and experimental work creates a powerful synergy that accelerates chemical discovery. Theoretical calculations can predict molecular properties, elucidate reaction mechanisms, and guide experimental design, while experiments provide the ultimate validation and real-world data. This integrated approach is highly relevant for investigating a molecule like this compound, from understanding its fundamental properties to designing new derivatives. researchgate.netresearchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate molecular structures, vibrational frequencies, and thermochemical properties. researchgate.netresearchgate.net For this compound, DFT calculations could predict its three-dimensional conformation, bond energies, and spectroscopic signatures (like IR and NMR spectra), which can be compared with experimental data for structural confirmation. Such calculations have been used to study the thermochemical properties of other furan derivatives, showing good agreement between theoretical and experimental enthalpies of formation. researchgate.net This approach can also be used to investigate the interaction of the molecule with a catalyst surface or a biological target. researchgate.net
In the realm of materials and medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) models are built by correlating calculated molecular descriptors with experimentally observed activities. plos.orgnih.gov If this compound or its derivatives were to be explored for a specific application, such as in agriculture or pharmaceuticals, a QSAR study could be developed. plos.orgnih.gov For example, researchers have used QSAR and molecular docking to design potent carbamate-based inhibitors of acetylcholinesterase for potential Alzheimer's disease treatment. plos.orgmdpi.com A similar workflow could be applied to a library of virtual furan-based carbamates to screen for promising candidates before committing to their synthesis. nih.govresearchgate.net This in silico screening significantly reduces the time and cost associated with traditional trial-and-error discovery. The synergy is clear: computational models predict promising candidates, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and improve the computational models in a continuous feedback loop. researchgate.net
| Computational Method | Experimental Technique | Synergistic Goal for this compound |
| Density Functional Theory (DFT) | Spectroscopy (NMR, IR), Calorimetry | Validate the molecular structure and understand its energetic properties. researchgate.net |
| Molecular Docking | In-vitro biological assays (e.g., enzyme inhibition) | Predict and rationalize binding affinity to a specific biological target. plos.orgmdpi.com |
| QSAR Modeling | Biological activity screening of a compound library | Design new derivatives with enhanced activity and predict their potency. plos.orgnih.gov |
| Molecular Dynamics (MD) Simulations | X-ray crystallography, enzyme kinetics | Understand the stability and dynamics of the molecule when bound to a target protein. plos.orgmdpi.com |
By leveraging this powerful interplay between theory and practice, the future exploration of this compound and related compounds will be more targeted, insightful, and resource-efficient.
Q & A
Q. What validated analytical methods are recommended for detecting and quantifying ethyl carbamate in fermented foods and beverages?
Gas chromatography–mass spectrometry (GC–MS) is the gold standard for EC analysis due to its sensitivity and specificity. Key steps include:
- Internal standards : Use isotopically labeled analogs (e.g., ethyl carbamate-d5) to correct for matrix effects .
- Extraction : Dichloromethane or alumina-based clean-up to isolate EC from complex matrices like wine or spirits .
- Detection limits : Achievable limits of detection (LOD) as low as 2–5 μg/L using BP-20 or DB-WAX columns .
- Validation : Collaborative studies confirm reproducibility in the μg/kg range, adopted by AOAC International and EU protocols .
Q. What are the primary precursors and formation pathways of ethyl carbamate in alcoholic beverages?
EC forms via reactions between ethanol and nitrogenous precursors:
- Urea : Major precursor in wine, metabolized by yeast during fermentation. Residual urea reacts with ethanol during storage, accelerated by heat .
- Citrulline/Carbamyl phosphate : Found in stone fruits (e.g., cherries, plums), contributing to EC in fruit brandies .
- Cyanate : Forms in sugarcane spirits via thermal degradation of cyanogenic glycosides . Mitigation strategies include enzymatic treatment (urease) to degrade urea pre-fermentation .
Q. What is the evidence for ethyl carbamate’s carcinogenicity, and how are animal models used to assess risk?
EC is classified as a Group 2A carcinogen (probable human carcinogen) by IARC, based on:
- Rodent studies : Chronic exposure induces lung adenomas, hepatocellular carcinomas, and hemangiosarcomas. Doses >10 mg/kg/day in mice show significant tumor incidence .
- Metabolic activation : CYP2E1 converts EC to vinyl carbamate, a DNA-reactive metabolite forming 1,N6-ethenoadenosine adducts .
- Dose-response : Benchmark dose lower limit (BMDL) of 0.3 mg/kg/day established for risk assessment .
Advanced Research Questions
Q. How does ethanol co-exposure modulate ethyl carbamate’s metabolic activation and carcinogenicity?
Ethanol exhibits dual effects:
- Acute inhibition : Competes with EC for CYP2E1 metabolism, reducing vinyl carbamate formation .
- Chronic induction : Prolonged ethanol intake upregulates CYP2E1, potentiating EC’s carcinogenicity in liver and lung .
- Synergistic toxicity : Co-administration in mice increases tumor multiplicity in skin models with tumor promoters (e.g., croton oil) .
Q. What methodological challenges arise in reconciling in vitro genotoxicity data with in vivo carcinogenicity findings?
Discrepancies include:
- In vitro vs. in vivo metabolism : EC is weakly clastogenic in human lymphocytes (sister chromatid exchange) but requires metabolic activation (CYP2E1) for carcinogenicity .
- Dose relevance : High-dose in vitro studies (>1 mM) exceed physiologically relevant concentrations, complicating extrapolation to dietary exposure .
- Endpoint specificity : EC induces chromosomal damage in fibroblasts but not point mutations in lymphoblastoid cells, suggesting non-mutagenic mechanisms (e.g., epigenetic changes) .
Q. What advanced mitigation strategies are effective in reducing ethyl carbamate formation without compromising fermentation efficiency?
- Enzymatic degradation : Urease treatment in wine reduces urea by >90%, validated in FDA GRAS protocols .
- Yeast engineering : Non-Saccharomyces strains with low urea production or high urea uptake (e.g., Starmerella bacillaris) minimize precursor accumulation .
- Process optimization : Lowering storage temperatures (<20°C) and avoiding prolonged maturation reduces EC formation in spirits .
- Precursor monitoring : Real-time LC-MS/MS quantification of citrulline in fruit mashes enables proactive adjustments .
Data Contradictions and Research Gaps
Q. Why do epidemiological studies fail to conclusively link dietary ethyl carbamate to human cancer despite robust animal data?
- Exposure levels : Mean dietary intake (15 ng/kg/day) is ~20,000-fold lower than rodent BMDL, limiting statistical power in human studies .
- Confounding factors : Co-exposure to alcohol complicates attribution, as ethanol itself is a risk factor for cancers .
- Biomonitoring gaps : Limited data on EC-DNA adducts in human tissues hampers mechanistic validation .
Q. How do regional regulatory thresholds for ethyl carbamate align with analytical capabilities and risk thresholds?
- Disparate limits : Canada sets 30–100 μg/kg for stone fruit spirits, while the EU lacks uniform standards, relying on industry self-regulation .
- Detection advances : Modern GC-MS/MS achieves LODs <1 μg/kg, yet older surveys (pre-2000) overestimate current exposure due to improved mitigation .
Methodological Recommendations
- For carcinogenicity studies : Use Cyp2e1-null mice to isolate metabolic pathways and quantify adduct formation via LC-HRMS .
- For exposure assessment : Employ probabilistic models integrating food consumption databases (e.g., EFSA) with region-specific EC levels .
- For industry compliance : Adopt the FDA-TTB collaborative framework for routine monitoring in alcoholic beverages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
